molecular formula C16H14Cl2N2O2S B3928891 3-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide

3-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide

Cat. No. B3928891
M. Wt: 369.3 g/mol
InChI Key: MEHAPZBCIMRJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CMT-3 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide involves its ability to inhibit the activity of matrix metalloproteinases (MMPs). MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins such as collagen and are implicated in various pathological conditions such as cancer and osteoporosis. By inhibiting the activity of MMPs, this compound can prevent the degradation of extracellular matrix proteins and promote tissue repair and regeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its ability to inhibit the activity of MMPs, promote bone formation, and inhibit bone resorption. This compound has also been found to have antibacterial properties and can inhibit the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments include its ability to inhibit the activity of MMPs, promote tissue repair and regeneration, and have antibacterial properties. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

The future directions for research on 3-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide include its potential use in developing new therapies for cancer and osteoporosis. Further studies are needed to determine its safety and efficacy in humans and to develop new formulations and delivery methods for this compound. Additionally, this compound can be studied further for its antibacterial properties and potential use in dental research.

Scientific Research Applications

The scientific research on 3-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide has focused on its potential applications in various fields such as cancer research, osteoporosis treatment, and dental research. This compound has been found to have anticancer properties and has been studied for its ability to inhibit the growth and proliferation of cancer cells. It has also been studied for its potential use in treating osteoporosis by promoting bone formation and inhibiting bone resorption. Additionally, this compound has been studied for its potential use in dental research as it has been found to have antibacterial properties.

properties

IUPAC Name

3-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2S/c1-9-11(17)4-3-5-13(9)19-16(23)20-15(21)10-6-7-14(22-2)12(18)8-10/h3-8H,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHAPZBCIMRJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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